NB‑355 Delivers 2.3‑Fold Longer Plasma L‑DOPA Mean Residence Time vs. Oral L‑DOPA Itself
In the foundational pharmacokinetic study, NB‑355 was directly compared with an equimolar oral dose of L‑DOPA in rats co‑treated with carbidopa. The plasma L‑DOPA mean residence time (MRT) after NB‑355 administration was 2.3 times longer than that achieved with L‑DOPA itself, while the area under the plasma concentration–time curve (AUC) was 1.4 times larger [1]. These improvements are attributed to slower absorption from the lower small intestine and reduced first‑pass metabolism, not merely to ester prodrug status, as neither L‑DOPA methyl ester nor di‑O‑pivaloyl‑L‑DOPA demonstrated equivalent prolongation in parallel experiments [2].
| Evidence Dimension | Plasma L‑DOPA MRT and AUC after oral dosing |
|---|---|
| Target Compound Data | NB‑355 (with carbidopa): MRT = 2.3× relative to L‑DOPA; AUC = 1.4× relative to L‑DOPA |
| Comparator Or Baseline | Oral L‑DOPA (with carbidopa): MRT set as 1.0×; AUC set as 1.0× |
| Quantified Difference | MRT ratio = 2.3 (95% CI not reported); AUC ratio = 1.4 |
| Conditions | Male Wistar rats; oral gavage; co‑administration with carbidopa; plasma L‑DOPA measured by HPLC‑EC |
Why This Matters
A 2.3‑fold MRT extension directly translates to less frequent dosing and smoother plasma levels, a decisive procurement advantage when selecting a prodrug for sustained dopaminergic stimulation.
- [1] Ihara M, Tsuchiya Y, Sawasaki Y, Hisaka A, Takehana H, Tomimoto K, Yano M. A new potential prodrug to improve the duration of L-dopa: L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine. J Pharm Sci. 1989 Jul;78(7):525-9. doi: 10.1002/jps.2600780703. PMID: 2778650. View Source
- [2] Ihara M, Nakajima S, Hisaka A, Tsuchiya Y. Hydrolysis and acyl migration of a catechol monoester of L-dopa: L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine. J Pharm Sci. 1990 Aug;79(8):703-8. doi: 10.1002/jps.2600790811. PMID: 2231333. View Source
